molecular formula C18H22N2O3S2 B2961049 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide CAS No. 955233-34-8

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2961049
CAS No.: 955233-34-8
M. Wt: 378.51
InChI Key: HDYXTCWJPLIBGQ-UHFFFAOYSA-N
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Description

N-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a synthetic small molecule featuring a tetrahydroisoquinoline core modified with a propylsulfonyl group at the 2-position and a thiophene-containing acetamide moiety at the 7-position. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets such as G-protein-coupled receptors (GPCRs) and enzymes . The thiophen-2-yl acetamide substituent contributes aromatic and heterocyclic diversity, which may influence solubility, metabolic stability, and target selectivity.

Properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-2-10-25(22,23)20-8-7-14-5-6-16(11-15(14)13-20)19-18(21)12-17-4-3-9-24-17/h3-6,9,11H,2,7-8,10,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYXTCWJPLIBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may begin with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the propylsulfonyl group. The final step involves the acylation of the amine with a thiophene-containing acetic acid derivative under suitable reaction conditions, such as the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Large-scale production can involve continuous flow synthesis to streamline the reaction process, improving yield and purity. Optimization of reaction parameters, such as temperature, solvent choice, and reaction time, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions typically affecting the sulfur-containing groups, transforming sulfonyl groups to sulfone derivatives.

  • Reduction: Reduction may target the carbonyl functionalities within the molecule, depending on the reducing agent.

  • Substitution: Electrophilic aromatic substitution can occur at the thiophene ring, introducing various substituents to enhance or modify the compound's properties.

Common Reagents and Conditions:

  • Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).

  • Reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution conditions may involve Lewis acids like aluminum chloride (AlCl3) in an aromatic substitution.

Major Products Formed: Depending on the reaction conditions, products may vary, including sulfone derivatives, reduced forms of the tetrahydroisoquinoline core, or substituted thiophene rings with varied electronic properties.

Scientific Research Applications

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide finds extensive applications in:

  • Chemistry: Useful as a building block in synthesizing more complex organic molecules.

  • Medicine: Investigated for potential pharmacological activities such as anti-inflammatory or anticancer properties.

  • Industry: Employed in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets. For instance, its structure may allow it to bind to particular protein receptors, modulating their activity. Pathways affected could include those involved in cell signaling, potentially influencing biological processes like inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Tetrahydroisoquinoline Derivatives

The target compound shares structural similarities with substituted tetrahydroisoquinoline acetamides reported in recent literature. Key analogs and their comparative features are summarized below:

Compound Name Substituents at 2-Position Substituents at 7-Position Molecular Weight (m/z) Yield (%) Key Features
Target Compound Propylsulfonyl 2-(Thiophen-2-yl)acetamide Not reported Not reported Sulfonyl group enhances polarity; thiophene improves π-π stacking
N-Benzyl-2-{1-[(3,4-Dimethoxyphenyl)methyl]-6-methoxy-7-[2-(Piperidin-1-yl)ethoxy]-...}acetamide Benzyl Piperidine-ethoxy, 3,4-dimethoxyphenyl 685.8 (m/z) 24% Bulky substituents reduce yield; piperidine enhances lipophilicity
N-Benzyl-2-{1-[(3,4-Dimethoxyphenyl)methyl]-6-methoxy-7-(4-Phenoxybutoxy)-...}acetamide Benzyl 4-Phenoxybutoxy 742.9 (m/z) 82% Long alkoxy chain increases flexibility; high yield due to stable intermediates
N-Benzyl-2-{6-[Benzyl(Methyl)Amino]-1-[(3,4-Dimethoxyphenyl)methyl]-...}acetamide Benzyl Benzyl(methyl)amino 640.7 (m/z) 67% Amino groups improve solubility; moderate yield

Key Observations :

  • Sulfonyl vs. Benzyl/Ether Groups : The propylsulfonyl group in the target compound likely increases polarity and hydrogen-bonding capacity compared to benzyl or alkoxy substituents in analogs . This could enhance receptor-binding specificity but may reduce membrane permeability.
  • Thiophene vs. Aromatic Moieties : The thiophen-2-yl group in the acetamide side chain is a bioisostere for phenyl or pyridine rings seen in analogs. Thiophene’s sulfur atom may confer distinct electronic properties, influencing interactions with hydrophobic pockets or metal ions in enzyme active sites .
Structural and Crystallographic Insights

While the target compound’s crystal structure is unreported, analogs like 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide demonstrate that acetamide derivatives adopt planar conformations stabilized by N–H⋯N hydrogen bonds.

Pharmacological Implications

Though biological data for the target compound is unavailable, structurally related tetrahydroisoquinolines exhibit activity as orexin receptor antagonists or kinase inhibitors. The thiophene moiety could also modulate cytochrome P450 interactions, impacting metabolic stability .

Biological Activity

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that integrates a tetrahydroisoquinoline moiety with a thiophene group. This compound is part of a broader class of sulfonamides known for their diverse biological activities. Understanding its biological activity is crucial for potential applications in medicinal chemistry.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

Property Details
Molecular Formula C₁₈H₁₉N₃O₂S₂
Molecular Weight 365.48 g/mol
CAS Number 1396633-06-9

The presence of the propylsulfonyl group and the thiophene ring suggests potential interactions at the molecular level that could influence its pharmacological properties.

The biological activity of this compound is likely mediated through interactions with specific molecular targets. The sulfonamide functional group may inhibit certain enzymes or receptors involved in various cellular processes. Previous studies on similar compounds have indicated that the tetrahydroisoquinoline structure can enhance binding affinity to biological targets, potentially increasing therapeutic efficacy.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Some tetrahydroisoquinoline derivatives have demonstrated efficacy against various bacterial and fungal strains. For instance, compounds structurally related to this compound have shown activity against Cryptococcus neoformans, an opportunistic pathogen affecting immunocompromised individuals .
  • Anticancer Properties : Certain sulfonamide derivatives are recognized for their anticancer potential. They may exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival pathways.
  • Neuroprotective Effects : Some studies suggest that tetrahydroisoquinoline compounds can provide neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

Several studies provide insight into the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study explored the antimicrobial properties of various tetrahydroisoquinoline derivatives and found significant activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and enhanced bioactivity .
  • Investigation of Anticancer Activity : In vitro assays demonstrated that certain sulfonamide derivatives could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to cell cycle arrest and induction of apoptosis.

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